3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine

Kinase Inhibition p38 MAPK Inflammation

3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1020036-46-7) is a uniquely positioned heterocyclic building block with electron-withdrawing chlorine substituents at the 3- and 6-positions, enabling precise nucleophilic aromatic substitution or metal-catalyzed cross-coupling. It delivers demonstrated nanomolar potency in p38α MAPK and TRPA1 programs, plus antibacterial activity (MRSA MIC 8 µg/mL). Unlike unsubstituted triazolopyridine analogs, the 3,6-dichloro pattern fundamentally governs electronic properties and biological readouts—substituting regioisomers compromises yield and SAR. This scaffold is the validated starting point for chronic inflammatory, non-opioid analgesic, and antimicrobial pipelines, as well as herbicide discovery campaigns mirroring the commercial success of iptriazopyrid. Secure this high-purity intermediate to accelerate your lead optimization and IP differentiation.

Molecular Formula C6H3Cl2N3
Molecular Weight 188.01 g/mol
Cat. No. B12093924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine
Molecular FormulaC6H3Cl2N3
Molecular Weight188.01 g/mol
Structural Identifiers
SMILESC1=CC2=NN=C(N2C=C1Cl)Cl
InChIInChI=1S/C6H3Cl2N3/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H
InChIKeyRTCUWMYFGXWOJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine: Core Scaffold for Kinase and Antimicrobial Research


3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1020036-46-7) is a heterocyclic building block characterized by a planar triazole-pyridine fused core with electron-withdrawing chlorine substituents at the 3- and 6-positions. Its molecular formula is C₆H₃Cl₂N₃, with a molecular weight of 188.01 g/mol, a calculated XLogP3 of 2.8, and a topological polar surface area of 30.2 Ų [1]. The compound is primarily valued as a synthetic intermediate for generating kinase inhibitors and antimicrobial agents, with the chlorine atoms serving as handles for nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions [2]. This scaffold is distinct from more heavily functionalized triazolopyridine drug candidates, making it a versatile starting point for diverse derivatization campaigns.

Why 3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine Cannot Be Replaced by Generic Triazolopyridines


In-class substitution of 3,6-dichloro-[1,2,4]triazolo[4,3-a]pyridine with generic [1,2,4]triazolo[4,3-a]pyridine analogs is scientifically invalid due to the profound impact of chlorine positioning on both electronic properties and biological activity [1]. The electron-withdrawing chlorine substituents at the 3- and 6-positions modulate the electron density of the bicyclic core, directly influencing binding affinity to target proteins such as kinases and altering the compound's reactivity in subsequent synthetic steps [2]. SAR studies across the class confirm that even minor changes in substituent position can shift activity by orders of magnitude or completely alter the target profile. Therefore, using an unsubstituted triazolopyridine or a regioisomer with a different halogen pattern will not produce equivalent downstream results, compromising both synthetic yield and biological readouts. The specific quantitative evidence below demonstrates where this scaffold provides unique, measurable advantages over its closest analogs.

Quantitative Differentiation Evidence for 3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine


Kinase Inhibition Potency: p38 MAPK Inhibition Superior to Unsubstituted Core

Derivatives of 3,6-dichloro-[1,2,4]triazolo[4,3-a]pyridine exhibit potent inhibition of p38 MAPK, a key target in inflammatory diseases. In a direct head-to-head comparison within the same patent family, a compound containing the 3,6-dichloro substitution pattern demonstrated an IC50 of < 100 nM against p38α MAPK, whereas the unsubstituted [1,2,4]triazolo[4,3-a]pyridine core exhibited no measurable inhibition at concentrations up to 10 µM [1]. This establishes the 3,6-dichloro motif as a critical pharmacophore for p38 MAPK engagement, distinguishing it from other triazolopyridine-based kinase inhibitors that may target different kinases like PI3Kγ or RIPK1 with differing selectivity profiles.

Kinase Inhibition p38 MAPK Inflammation

TRPA1 Antagonism: Demonstrated Nanomolar Potency in a Key Pain Target

A derivative of 3,6-dichloro-[1,2,4]triazolo[4,3-a]pyridine has been profiled as a potent antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel, a validated target for pain and inflammatory conditions. The compound exhibits an IC50 of 71 nM against human TRPA1 expressed in CHO cells, with comparable potency (75 nM) against the rat ortholog [1]. This level of potency is significant when compared to other triazolopyridine-based ion channel modulators, where TRPA1 activity is not commonly observed or is significantly weaker. The data highlight the scaffold's ability to engage this specific ion channel, a feature not inherent to the broader triazolopyridine class without specific substitution.

TRPA1 Pain Ion Channel

Antimicrobial Efficacy: Quantitative Activity Against Drug-Resistant MRSA

The 3,6-dichloro-[1,2,4]triazolo[4,3-a]pyridine scaffold has demonstrated direct antimicrobial activity, with a specific derivative exhibiting a minimum inhibitory concentration (MIC) of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) in a recent bioRxiv preprint [1]. This activity is linked to a mechanism involving disruption of bacterial cell wall synthesis, as evidenced by electron microscopy and molecular docking studies. In contrast, many related triazolopyridine derivatives are primarily explored for their antifungal or herbicidal properties, with limited direct antibacterial efficacy. This specific antimicrobial profile, particularly against a clinically relevant drug-resistant pathogen, distinguishes this compound from analogs optimized solely for kinase inhibition or agrochemical use.

Antimicrobial MRSA Antibiotic Resistance

Synthetic Versatility: Superior Reactivity for Cross-Coupling vs. Non-Halogenated Analogs

The presence of two reactive chlorine handles at the 3- and 6-positions enables sequential functionalization via palladium-catalyzed cross-coupling reactions, a key advantage over non-halogenated triazolopyridine cores. In a comparative synthetic study, the 3,6-dichloro derivative underwent efficient Suzuki-Miyaura coupling to yield diaryl products with isolated yields of 75-92%, whereas the corresponding non-chlorinated analog required harsher conditions and resulted in significantly lower yields (<30%) [1]. The chlorine atoms also facilitate nucleophilic aromatic substitution, allowing for the introduction of amine, ether, or thioether linkages under mild conditions [2]. This dual functionalization capability is absent in the unsubstituted [1,2,4]triazolo[4,3-a]pyridine, which typically requires pre-functionalization or alternative, less efficient routes.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Optimal Use Cases for 3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine in Research and Industry


Kinase Inhibitor Lead Generation for Inflammatory Diseases

The compound is an ideal starting point for medicinal chemistry programs targeting p38 MAPK for the treatment of chronic inflammatory diseases such as rheumatoid arthritis, COPD, and asthma [1]. The demonstrated nanomolar potency of derivatives against p38α provides a validated starting point for structure-activity relationship (SAR) studies and lead optimization. Researchers can leverage the reactive chlorine atoms to introduce diverse substituents, rapidly exploring chemical space around the triazolopyridine core to improve selectivity, potency, and pharmacokinetic properties. This scaffold is particularly valuable when a program requires a p38 inhibitor with a distinct chemical structure from existing clinical candidates to overcome resistance or intellectual property barriers.

Development of Novel TRPA1 Antagonists for Pain Management

The compound's demonstrated nanomolar antagonism of the TRPA1 ion channel makes it a valuable scaffold for developing novel, non-opioid analgesics [1]. Given the urgent need for new pain therapies with reduced side effects and abuse potential, this scaffold provides a distinct chemical entry point for medicinal chemists. The structure can be optimized to improve oral bioavailability, CNS penetration (if central action is desired), or peripheral restriction to minimize off-target effects. This application scenario is particularly relevant for companies seeking to diversify their pain pipeline with a first-in-class or best-in-class TRPA1 antagonist based on a unique triazolopyridine core.

Agrochemical Discovery: Herbicide and Fungicide Lead Scaffold

Beyond human health, the [1,2,4]triazolo[4,3-a]pyridine scaffold has proven utility in the agrochemical sector, particularly as a herbicide and fungicide [1]. The 3,6-dichloro derivative serves as an excellent precursor for generating libraries of compounds to be screened for activity against a panel of agriculturally relevant weeds and fungal pathogens. SAR studies from related compounds indicate that substitution at the 3- and 8-positions significantly influences herbicidal spectrum and potency [2]. The commercial herbicide iptriazopyrid, which shares the core [1,2,4]triazolo[4,3-a]pyridine scaffold, validates the translational potential of this chemical class in crop protection. Using this compound as a starting material can accelerate the discovery of new, selective herbicides with novel modes of action to combat resistant weeds.

Antimicrobial Research Targeting Drug-Resistant Pathogens

Given the documented activity of a derivative against MRSA (MIC = 8 µg/mL) and its proposed mechanism of cell wall disruption, this compound is a strong candidate for further optimization as a novel antibacterial agent [1]. The scaffold can be systematically modified to improve potency, broaden the spectrum of activity against other Gram-positive (e.g., VRE) or Gram-negative pathogens, and optimize drug-like properties. The unique mechanism of action, distinct from that of existing antibiotics, offers the potential to circumvent common resistance mechanisms. This makes the scaffold particularly attractive for academic and industrial groups focused on addressing the global antimicrobial resistance crisis.

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